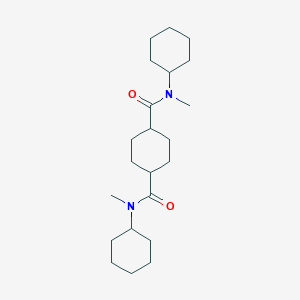![molecular formula C14H18ClN4O+ B261515 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane, commonly known as CPT, is a cationic surfactant that has gained significant attention in recent years due to its numerous applications in scientific research. CPT is a highly versatile compound that has been used in a variety of fields, including chemistry, biochemistry, and pharmacology. In
作用機序
CPT's mechanism of action is based on its cationic nature. CPT interacts with negatively charged cell membranes, resulting in the disruption of the membrane's integrity. This disruption allows for the enhanced uptake of various molecules, including drugs and DNA.
Biochemical and Physiological Effects:
CPT has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CPT can induce apoptosis in cancer cells, making it a potential anticancer agent. CPT has also been shown to have antibacterial and antifungal properties. In addition, CPT has been shown to have anti-inflammatory effects, making it a potential treatment for various inflammatory conditions.
実験室実験の利点と制限
CPT's cationic nature and ability to interact with negatively charged cell membranes make it an ideal carrier molecule for drug delivery. CPT's ability to induce apoptosis in cancer cells makes it a potential anticancer agent. However, CPT's cationic nature can also result in cytotoxicity, making it important to carefully consider the concentration of CPT used in experiments.
将来の方向性
There are numerous future directions for the use of CPT in scientific research. One potential application is in the field of gene therapy. CPT's ability to enhance the uptake of DNA makes it an ideal candidate for the delivery of gene therapy vectors. Another potential application is in the field of nanotechnology. CPT's cationic nature makes it an ideal candidate for the synthesis of various nanoparticles. Overall, CPT's unique properties make it a promising compound for future scientific research.
Conclusion:
In conclusion, CPT is a highly versatile compound that has numerous applications in scientific research. The synthesis of CPT is a relatively simple process that can be carried out in a laboratory setting. CPT's cationic nature and ability to interact with negatively charged cell membranes make it an ideal candidate for drug delivery and gene therapy. CPT's ability to induce apoptosis in cancer cells and its antibacterial, antifungal, and anti-inflammatory properties make it a potential treatment for various diseases. However, it is important to carefully consider the concentration of CPT used in experiments due to its potential cytotoxicity. Overall, CPT is a promising compound for future scientific research.
合成法
The synthesis of CPT involves the reaction of 1,4,7-triaza-cyclononane with 4-chlorophenacyl chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of CPT. The synthesis of CPT is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
CPT has been extensively used in scientific research due to its unique properties. One of the major applications of CPT is in the field of drug delivery. CPT has been used as a carrier molecule for the delivery of various drugs, including anticancer drugs, antibiotics, and anti-inflammatory agents. CPT's cationic nature allows it to interact with negatively charged cell membranes, resulting in enhanced drug delivery.
特性
製品名 |
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane |
|---|---|
分子式 |
C14H18ClN4O+ |
分子量 |
293.77 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone |
InChI |
InChI=1S/C14H18ClN4O/c15-13-3-1-12(2-4-13)14(20)5-19-9-16-6-17(10-19)8-18(7-16)11-19/h1-4H,5-11H2/q+1 |
InChIキー |
ZQEKVSYBQHHUIX-UHFFFAOYSA-N |
SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)




![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)
![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)
![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)